

# Technical Guide: Spectral Analysis of Ethyl 5-bromo-1H-indazole-3-carboxylate

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## Compound of Interest

Compound Name: *Ethyl 5-bromo-1H-indazole-3-carboxylate*

Cat. No.: B089483

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **Ethyl 5-bromo-1H-indazole-3-carboxylate**, a key intermediate in pharmaceutical and agrochemical research. The document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Molecular Structure

Chemical Name: **Ethyl 5-bromo-1H-indazole-3-carboxylate** CAS Number: 1081-04-5[1]

Molecular Formula: C<sub>10</sub>H<sub>9</sub>BrN<sub>2</sub>O<sub>2</sub> Molecular Weight: 269.10 g/mol

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **Ethyl 5-bromo-1H-indazole-3-carboxylate**. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~14.0	br s	-	1H	N-H
~8.30	d	~1.5	1H	H-4
~7.70	d	~8.8	1H	H-7
~7.60	dd	~8.8, ~1.5	1H	H-6
4.40	q	7.1	2H	-CH <sub>2</sub> -
1.38	t	7.1	3H	-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (100 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~162.0	C=O
~140.0	C-7a
~137.0	C-3
~129.0	C-6
~124.0	C-4
~122.0	C-3a
~115.0	C-5
~113.0	C-7
~61.0	-CH <sub>2</sub> -
~14.0	-CH <sub>3</sub>

Table 3: Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3100	Broad	N-H Stretch
~3000	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1620, ~1470	Medium-Strong	C=C Aromatic Ring Stretch
~1250	Strong	C-O Stretch (Ester)
~820	Strong	C-H Out-of-plane Bend (Aromatic)
~600	Medium	C-Br Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
268/270	High	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
223/225	Medium	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
195/197	Medium	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
144	High	[M - Br - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.<sup>[2]</sup> The solution must be homogeneous.

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.[3]
- $^1\text{H}$  NMR Acquisition:
  - The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
  - A standard single-pulse experiment is performed.
  - The spectral width is set to cover the expected range of proton chemical shifts (typically 0-15 ppm).
  - The number of scans can vary from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.[4]
  - The spectral width is set to encompass the expected carbon chemical shifts (typically 0-200 ppm).
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.[5]
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### 3.2 Infrared (IR) Spectroscopy

- Sample Preparation (Solid):
  - Thin Solid Film: A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[6]

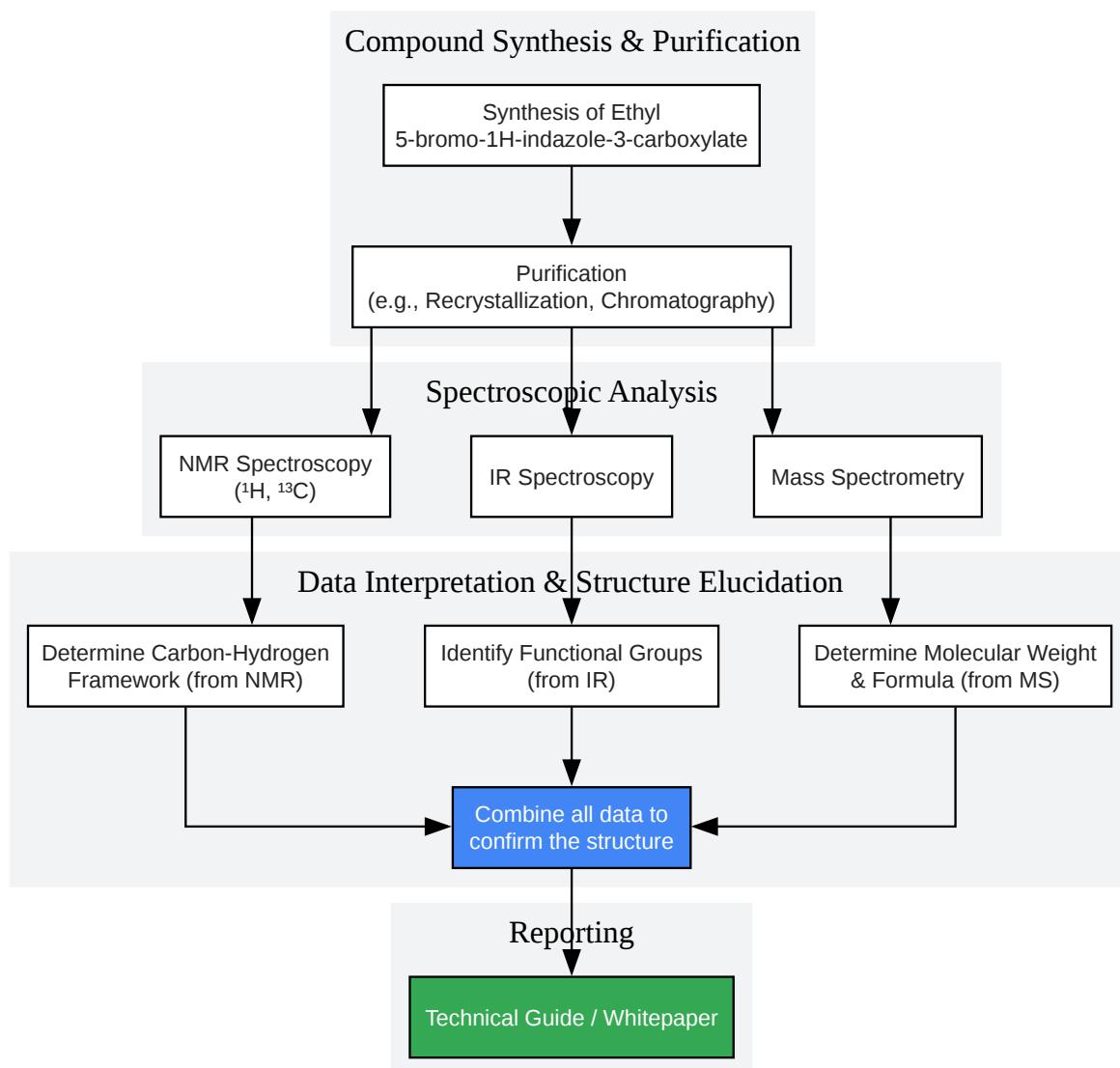
- KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.[\[7\]](#)
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample is placed in the instrument's beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber). The typical range is 4000-400  $\text{cm}^{-1}$ .

### 3.3 Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low  $\mu\text{g/mL}$  or  $\text{ng/mL}$  range.[\[8\]](#)
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
- Data Acquisition:
  - The sample solution is introduced into the ion source. In ESI, the sample is sprayed into the source, creating charged droplets that desolvate to produce gas-phase ions. In EI, the sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[\[9\]](#)
  - The generated ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ( $m/z$ ) ratio.[\[10\]](#)
  - A detector records the abundance of ions at each  $m/z$  value.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the  $m/z$  ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

# Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like **Ethyl 5-bromo-1H-indazole-3-carboxylate**.



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Caption: Workflow for the synthesis, spectral analysis, and structural elucidation of a chemical compound.

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